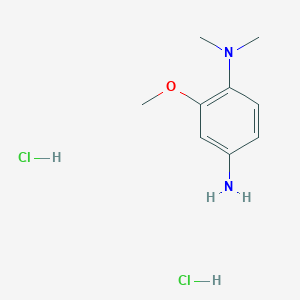
2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H14N2O.2ClH. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its methoxy group and dimethylamino groups attached to a benzene ring, making it a versatile intermediate in chemical reactions .
Preparation Methods
The synthesis of 2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride typically involves a multi-step process:
Nitration: The starting material, phenol, undergoes nitration to form nitrophenol.
Reduction: The nitrophenol is then reduced to produce the corresponding amine.
Methylation: The amine is methylated to introduce the dimethylamino groups.
Methoxylation: Finally, the methoxy group is introduced to complete the synthesis.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and dimethylamino groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride can be compared with similar compounds such as:
N1,N1-dimethylbenzene-1,4-diamine: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxybenzene-1,4-diamine: Lacks the dimethylamino groups, affecting its chemical behavior and uses.
N1,N1-dimethylbenzene-1,2-diamine: Positional isomer with different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical processes .
Properties
IUPAC Name |
2-methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-11(2)8-5-4-7(10)6-9(8)12-3;;/h4-6H,10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRYRMNBVBCGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














